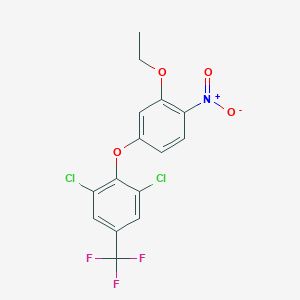

![molecular formula C7H10ClNO2 B2759471 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 1540821-88-2](/img/structure/B2759471.png)

8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

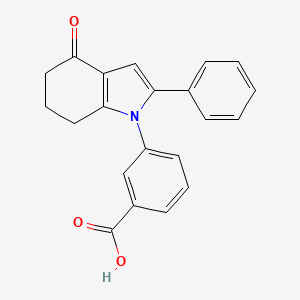

“8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride” is a chemical compound with the CAS Number: 1540821-88-2 . It has a molecular weight of 175.61 . The IUPAC name for this compound is (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs .Molecular Structure Analysis

The molecular structure of “8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride” contains a total of 22 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ether (aliphatic), and 1 Oxolane .科学的研究の応用

Enantioselective Synthesis and Catalysis

Research demonstrates the compound's utility in the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric cycloaddition, highlighting its role in producing compounds with high enantiomeric excess, which is crucial for pharmaceutical applications (Ishida, Kusama, & Iwasawa, 2010).

Synthesis of Bridged Morpholines

A practical synthesis approach starting from furan-2,5-dicarboxylic acid showcases the compound's importance in generating bridged morpholines, indicating its significance in synthesizing complex nitrogen-containing heterocycles (Zaytsev et al., 2016).

Glycosyl Derivative Synthesis

The oxabicyclo[3.2.1]octane framework serves as a precursor for synthesizing polyfunctional glycosyl derivatives, underlining its utility in creating structures that mimic biologically significant compounds (Ievlev et al., 2016).

Natural Product Synthesis

Studies on the compound and its derivatives emphasize their role in the synthesis of natural products, showcasing their potential in constructing biologically active molecules with complex structures (Flores & Díez, 2014).

Safety and Hazards

The safety data sheet for “8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

作用機序

Target of Action

The primary target of 8-Oxa-3-azabicyclo[32The compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride remains to be elucidated. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner . Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 8-Oxa-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to influence several biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The molecular and cellular effects of 8-Oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may exhibit a wide array of interesting biological activities .

特性

IUPAC Name |

8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUCFXDDBIMKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1O2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

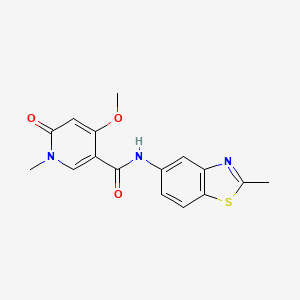

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide](/img/structure/B2759390.png)

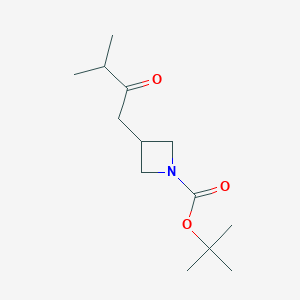

![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)

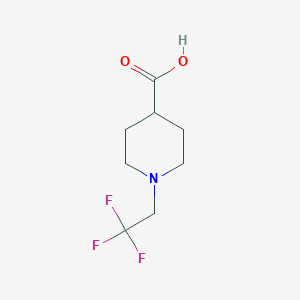

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2759399.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2759402.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid](/img/structure/B2759410.png)

![N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide](/img/structure/B2759411.png)